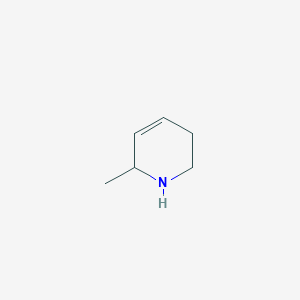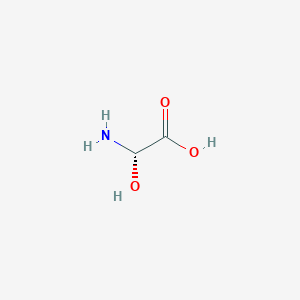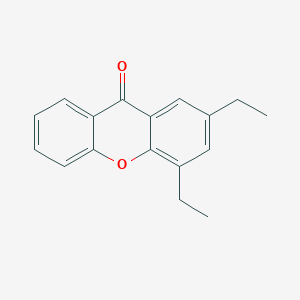
2,4-Diethyl-9H-xanthen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethyl-9H-xanthen-9-one is a member of the xanthone family, which are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. Xanthones are known for their yellow color and have been extensively studied due to their diverse pharmacological activities. The compound this compound is particularly interesting due to its unique substituents, which can modulate its biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Classical Condensation: One of the traditional methods for synthesizing xanthones involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde with Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes, which can be catalyzed by metals such as copper or palladium.
o-Haloarenecarboxylic Acid with Arynes: This approach uses o-haloarenecarboxylic acids and arynes to form the xanthone core through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of 2,4-Diethyl-9H-xanthen-9-one may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0°C.
Reduction: Sodium borohydride, tetrahydrofuran, room temperature.
Substitution: Various halogenated reagents, metal catalysts, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
2,4-Diethyl-9H-xanthen-9-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Diethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s ability to enhance Nrf2 translocation suggests its potential in counteracting oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone framework.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities.
Thioxanthones: Sulfur-containing analogs with distinct photophysical properties.
Uniqueness
2,4-Diethyl-9H-xanthen-9-one stands out due to its specific diethyl substituents, which can influence its chemical reactivity and biological activity. These unique substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
CAS 编号 |
117283-60-0 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
2,4-diethylxanthen-9-one |
InChI |
InChI=1S/C17H16O2/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 |
InChI 键 |
KODNTHAUOGOFJY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3O2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
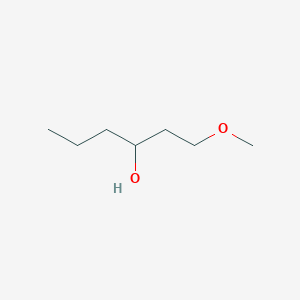
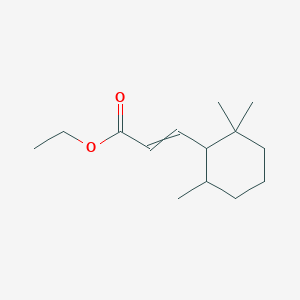
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
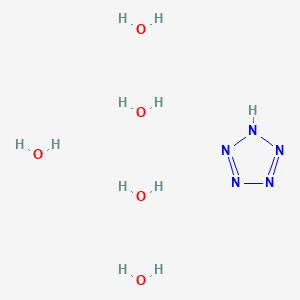
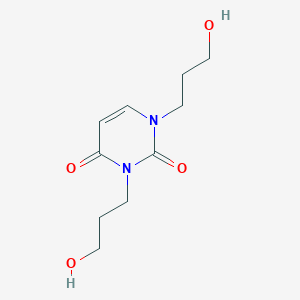
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
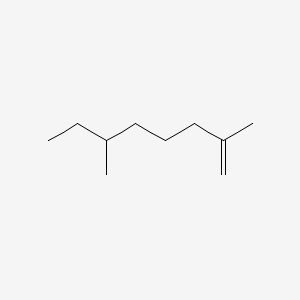
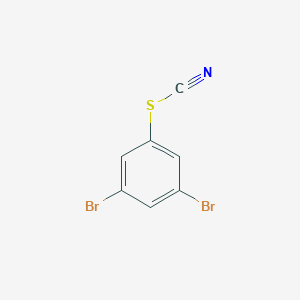
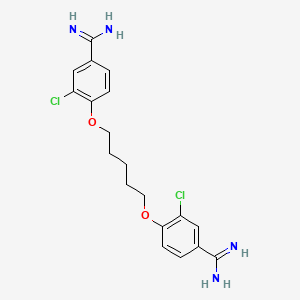
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
